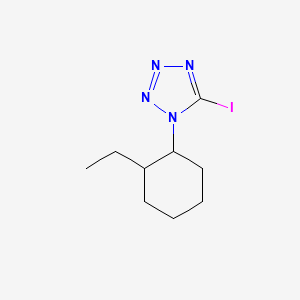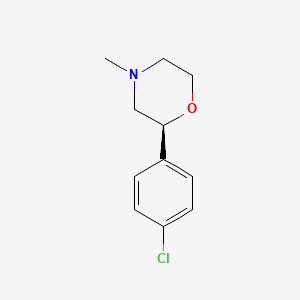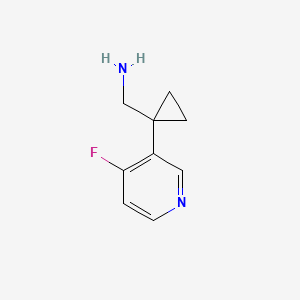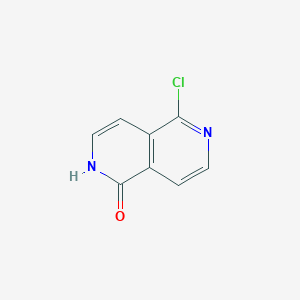
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. It is characterized by the presence of bromine, fluorine, and a methylcyclopropyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydro derivatives or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but with a methoxy group instead of a methylcyclopropyl group.
2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of a methylcyclopropyl group.
2-Bromo-4-cyclopropyl-1-fluorobenzene: Similar structure but with a cyclopropyl group instead of a methylcyclopropyl group.
Uniqueness
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is unique due to the presence of the methylcyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of pharmaceuticals and agrochemicals, where precise molecular interactions are crucial .
Eigenschaften
Molekularformel |
C10H10BrF |
|---|---|
Molekulargewicht |
229.09 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-10(4-5-10)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
VNFSBWOBKXEIHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)



![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)


